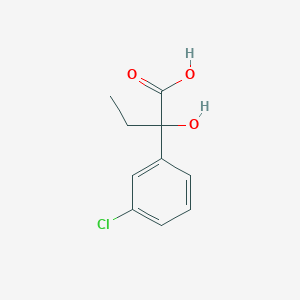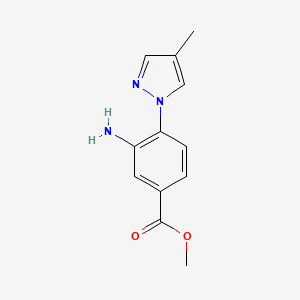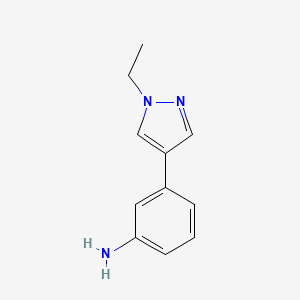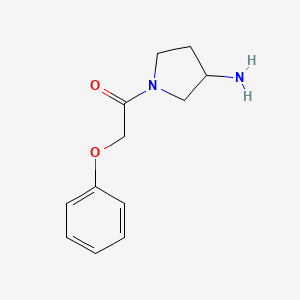![molecular formula C13H15NO3 B1453709 Acide 2-[4-(3-méthylbut-2-énamino)phényl]acétique CAS No. 1038334-99-4](/img/structure/B1453709.png)
Acide 2-[4-(3-méthylbut-2-énamino)phényl]acétique
Vue d'ensemble
Description
“2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” is a chemical compound with the molecular formula C13H15NO3 . It contains a total of 32 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” is quite complex. It includes a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a hydroxyl group . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” include a molecular weight of 233.27 . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, ce composé présente des applications potentielles dans le développement de médicaments en raison de sa similitude structurale avec les dérivés de l'acide phénylacétique, connus pour leurs propriétés anti-inflammatoires . Il pourrait être étudié pour son efficacité à moduler l'activité enzymatique ou la liaison des récepteurs dans les voies inflammatoires.
Biochimie
Biochimiquement, l'acide 2-[4-(3-méthylbut-2-énamino)phényl]acétique pourrait être utilisé comme bloc de construction pour la synthèse de molécules complexes. Ses groupes fonctionnels amide et acide acétique en font un précurseur polyvalent pour la création de divers composés bioactifs .
Science des Matériaux
En science des matériaux, la structure moléculaire du composé pourrait être utilisée dans la synthèse de nouveaux polymères ou revêtements. Son groupe phényle, en particulier, pourrait contribuer à la stabilité thermique de ces matériaux .
Chimie Analytique
Les chimistes analytiques pourraient utiliser l'this compound comme standard ou réactif en chromatographie pour aider à identifier ou quantifier des substances dans un mélange en raison de ses propriétés spectroscopiques uniques .
Chimie Organique
Les chimistes organiciens pourraient explorer l'utilisation de l'this compound dans diverses voies de synthèse. Il pourrait servir d'intermédiaire dans la synthèse de molécules organiques plus complexes, y compris potentiellement des produits pharmaceutiques ou des produits agrochimiques .
Chimie Médicinale
En chimie médicinale, ce composé pourrait être étudié pour ses applications thérapeutiques potentielles. Sa structure suggère qu'il pourrait être un précurseur dans la synthèse de candidats médicaments pour diverses maladies .
Sciences de l'Environnement
Les scientifiques de l'environnement pourraient étudier l'this compound pour son impact environnemental, sa biodégradabilité et son potentiel en tant que solvant vert ou réactif dans des procédés chimiques écologiques .
Génie Chimique
D'un point de vue du génie chimique, le composé pourrait être important dans l'optimisation des procédés. Ses propriétés pourraient influencer la cinétique des réactions et pourraient être essentielles pour concevoir des procédés chimiques efficaces et évolutifs .
Safety and Hazards
The safety information available indicates that “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Mode of Action
The mode of action of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is currently unknown due to the lack of research on this specific compound. It is known that the compound contains a secondary amide group and a carboxylic acid group , which may interact with various biological targets.
Biochemical Pathways
Given the presence of a secondary amide and a carboxylic acid group in its structure , it may be involved in a variety of biochemical reactions
Analyse Biochimique
Biochemical Properties
2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some leading to the stabilization of enzyme-substrate complexes, while others may result in the inhibition of enzyme activity.
Cellular Effects
The effects of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in either the activation or inhibition of the target molecule, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound may induce toxic effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to alterations in cellular homeostasis. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The distribution pattern can influence the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is a key determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
2-[4-(3-methylbut-2-enoylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-11-5-3-10(4-6-11)8-13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPPJKQGVAMRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1453632.png)

![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)


![1-{[(2-Methylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453640.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B1453643.png)



![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)